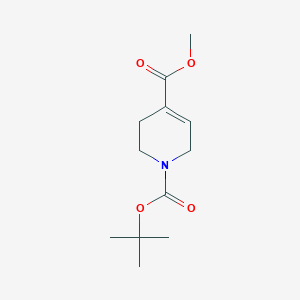

1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h5H,6-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDRQMFIDHTNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184368-74-9 | |

| Record name | 1-tert-butyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcohol solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can yield tetrahydropyridine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted dihydropyridines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Substituted dihydropyridines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacological agent. Research indicates that derivatives of dihydropyridines can function as calcium channel blockers, which are essential in treating conditions such as hypertension and certain cardiac disorders. The structural similarity of 1-tert-butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate to known active compounds suggests it may exhibit similar biological activities .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in the development of new pharmaceuticals. For example, it can be utilized in the synthesis of chiral compounds through asymmetric reactions and can also participate in cycloaddition reactions .

Case Study 1: Calcium Channel Blockers

A study focused on the design and synthesis of pyrimidobenzothiazole derivatives highlighted the role of dihydropyridine compounds as selective L-type calcium channel blockers. The findings suggest that similar structural motifs could enhance the efficacy and selectivity of new antihypertensive agents .

Case Study 2: Total Synthesis Approaches

Research into total synthesis methods has shown that dihydropyridine derivatives can facilitate complex molecular architectures through various coupling reactions. The versatility of these compounds allows chemists to explore diverse pathways for synthesizing biologically active molecules .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to interact with calcium channels, modulating their activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Key Insights :

Regiochemistry of Ester Groups :

- The position of ester substituents (e.g., C1/C4 vs. C1/C2) significantly impacts reactivity. For instance, the C4-methyl ester in the target compound facilitates selective hydrolysis compared to C2-substituted analogs .

- Tert-butyl esters universally enhance steric protection, reducing unintended side reactions in synthetic pathways .

Ring Saturation and Size: Fully saturated tetrahydropyridines (e.g., CAS 125097-83-8) exhibit greater stability but lack the conjugated π-system of dihydropyridines, limiting their utility in redox-active applications .

Functional Group Modifications: Deuterated analogs (e.g., ) are pivotal in pharmacokinetic studies, enabling precise tracking of drug metabolites .

Synthetic Methodologies :

- The target compound’s synthesis aligns with Wittig cyclization strategies used for 5,6-dihydropyridines, whereas piperidine derivatives often require ketone-based cyclizations or reductive amination .

Biological Activity

1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate (CAS No. 184368-74-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₉NO₄

- Molecular Weight : 241.28 g/mol

- Structure : The compound features a dihydropyridine core with tert-butyl and methyl substituents, which may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of dihydropyridine compounds, including those related to this compound, exhibit significant antitumor properties. For instance:

- Cell Viability Assays : Compounds related to this structure have been evaluated for their effects on various cancer cell lines such as A549 (lung cancer) and PC-9 (non-small cell lung cancer). In one study, certain derivatives showed IC₅₀ values as low as 3.17 µM against these cell lines, indicating strong antiproliferative effects .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 9e | PC-9 | 3.83 |

| 9p | H460 | 3.17 |

These findings suggest that the dihydropyridine framework can be optimized for enhanced anticancer activity.

The biological activity of these compounds has been linked to several mechanisms:

- Induction of Apoptosis : Compounds like 9e and 9p were shown to significantly increase apoptosis in treated cancer cells. Flow cytometry analysis revealed that concentrations of 8 µM led to notable apoptotic rates in both PC-9 and H460 cells .

- Reactive Oxygen Species (ROS) Generation : The treatment with these compounds resulted in increased ROS levels, contributing to apoptosis and cellular stress responses .

- Autophagy Pathway Activation : The expression of LC3 protein, a marker for autophagy, was significantly elevated in treated cells, indicating that these compounds may also promote autophagic processes alongside apoptosis .

Case Studies

Several case studies have documented the effects of related dihydropyridine derivatives:

- Study on Dolutegravir Derivatives : A study synthesized derivatives bearing similar structures and evaluated their antitumor efficacy. The results indicated that modifications to the dihydropyridine structure could lead to enhanced biological activity against lung cancer cells .

Safety and Toxicity

Safety assessments are crucial when considering new therapeutic agents. Preliminary studies suggest that some derivatives exhibit low toxicity towards normal cells while maintaining efficacy against cancer cells . This characteristic is vital for developing potential therapeutic agents with minimized side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate, and what challenges arise during purification?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving tert-butyl and methyl ester protection. For example, a five-step procedure includes:

LDA-mediated deprotonation in THF/hexane at -78°C .

Acidic hydrolysis to remove protecting groups .

Palladium-catalyzed coupling under inert atmosphere .

- Purification Challenges : Residual tert-butyl or methyl esters may complicate chromatography. Recrystallization in acetonitrile or diethyl ether is recommended, with monitoring via TLC or HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Framework :

- NMR Spectroscopy : Compare and NMR shifts with reference data. For example, tert-butyl groups typically show singlets at ~1.4 ppm () and 28 ppm () .

- Mass Spectrometry : Use HRMS (ESI) to verify molecular weight (e.g., expected [M+H]+ = 299.36 g/mol) .

- IR Spectroscopy : Confirm ester carbonyl stretches at ~1720–1740 cm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Guidelines :

- Use fume hoods for reactions involving volatile solvents (e.g., THF, DMF).

- Wear nitrile gloves and safety goggles due to potential irritancy of tert-butyl esters.

- Follow institutional Chemical Hygiene Plans, including 100% compliance with safety exams before experimental work .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Strategy : Combine quantum chemical calculations (e.g., DFT for transition state analysis) with ICReDD’s reaction path search methods to predict optimal conditions (e.g., temperature, solvent polarity). For example, simulate tert-butyl group stability under acidic hydrolysis .

- Validation : Cross-reference computational predictions with experimental yields. A 10–15% deviation suggests recalibration of computational parameters .

Q. What experimental design principles resolve contradictions in yield data across literature reports?

- Approach : Apply Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, reaction time). For instance:

- Factorial Design : Test Pd(OAc) concentrations (0.5–2.0 mol%) and temperatures (40–100°C) .

- Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05). Contradictions often arise from unoptimized solvent ratios or moisture sensitivity .

Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream transformations?

- Mechanistic Insight : The bulky tert-butyl group reduces nucleophilic attack at the 4-position, favoring regioselective modifications at the methyl ester. For example:

- Hydrolysis : tert-butyl esters resist basic hydrolysis (pH >10) compared to methyl esters, enabling selective deprotection .

- Cross-Coupling : Steric effects may limit Suzuki-Miyaura coupling efficiency unless bulky ligands (e.g., XPhos) are used .

Q. What role does this compound play in synthesizing complex heterocycles?

- Application : It serves as a precursor for fused pyridine derivatives. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.